
1-Methyluracil molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Methyluracil

Cat. No.: B015584 Get Quote

In-Depth Technical Guide to 1-Methyluracil
For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Methyluracil, a pyrimidine derivative, is a molecule of significant interest in biochemical and

pharmaceutical research. As a modified nucleobase, it plays a role as a metabolite and serves

as a foundational structure for the development of various therapeutic agents.[1][2] This

technical guide provides a comprehensive overview of the core physicochemical properties, a

detailed experimental protocol for its synthesis, and a representative workflow for the

evaluation of its biological activity. The information is presented to support researchers and

professionals in drug development in their understanding and utilization of 1-Methyluracil.

Core Physicochemical Properties
1-Methyluracil is a pyrimidone that is uracil with a methyl group substituent at position 1.[1] Its

fundamental properties are summarized in the table below, providing a quick reference for

laboratory use.
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Property Value Source

Molecular Formula C₅H₆N₂O₂ --INVALID-LINK--

Molecular Weight 126.11 g/mol --INVALID-LINK--

CAS Number 615-77-0 --INVALID-LINK--

IUPAC Name 1-methylpyrimidine-2,4-dione --INVALID-LINK--

Appearance Colorless powder --INVALID-LINK--

Melting Point 236-238 °C --INVALID-LINK--

Solubility
Soluble in 1 M NaOH (50

mg/mL)
--INVALID-LINK--

SMILES CN1C=CC(=O)NC1=O --INVALID-LINK--

InChIKey
XBCXJKGHPABGSD-

UHFFFAOYSA-N
--INVALID-LINK--

Synthesis of 1-Methyluracil: A Detailed Experimental
Protocol
The following protocol describes a representative method for the synthesis of 1-Methyluracil,
adapted from established procedures for related uracil derivatives. This method involves the

methylation of uracil.

Materials:

Uracil

Dimethyl sulfate (DMS)

Sodium hydroxide (NaOH)

Anhydrous potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)
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Hydrochloric acid (HCl)

Distilled water

Ethanol

Diethyl ether

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating mantle

Separatory funnel

Büchner funnel and flask

Rotary evaporator

pH meter or pH paper

Standard laboratory glassware

Procedure:

Preparation of the Reaction Mixture:

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar

equivalent of uracil in a suitable volume of dimethylformamide (DMF).

To this solution, add a molar excess of anhydrous potassium carbonate (K₂CO₃), which

acts as a base.

Methylation Reaction:
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Slowly add one molar equivalent of dimethyl sulfate (DMS) to the stirring suspension at

room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen.

Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal

protective equipment (PPE).

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g.,

60-80 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Work-up and Isolation:

After the reaction is complete, cool the mixture to room temperature.

Filter the reaction mixture to remove the inorganic salts (K₂CO₃).

Evaporate the DMF solvent under reduced pressure using a rotary evaporator.

Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash it

with water to remove any remaining DMF and inorganic impurities.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator to obtain the crude 1-Methyluracil.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such

as ethanol-water or ethanol-diethyl ether, to yield pure 1-Methyluracil as a colorless

crystalline solid.

Biological Activity and Experimental Workflows
Derivatives of uracil have shown a range of biological activities, including antiviral and

anticancer effects.[3][4] The following section outlines a general experimental workflow to

assess the potential anticancer activity of 1-Methyluracil.

In Vitro Evaluation of Anticancer Activity
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A common initial step in assessing the anticancer potential of a compound is to determine its

effect on the viability of cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Cell Culture:

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in

appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in

a humidified incubator at 37°C with 5% CO₂.

Cell Seeding:

Seed the cells into 96-well plates at a predetermined density and allow them to adhere

overnight.

Compound Treatment:

Prepare a stock solution of 1-Methyluracil in a suitable solvent (e.g., DMSO).

Treat the cells with a range of concentrations of 1-Methyluracil. Include a vehicle control

(solvent only) and a positive control (a known anticancer drug).

Incubation:

Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay:

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 2-4 hours to allow for the formation of formazan crystals by

metabolically active cells.[5]

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a

specialized buffer).[5]

Data Analysis:
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Measure the absorbance of the solubilized formazan at a specific wavelength using a

microplate reader.

Calculate the percentage of cell viability relative to the vehicle control. The results can be

used to determine the IC₅₀ (half-maximal inhibitory concentration) of 1-Methyluracil.

Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for investigating the anticancer properties of

1-Methyluracil, starting from initial screening to more detailed mechanistic studies.
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Initial Screening

Mechanism of Action Studies

Conclusion

Synthesized 1-Methyluracil

Cell Viability Assay (e.g., MTT)
- Determine IC50 values in various cancer cell lines

Treat cells

Apoptosis Assay (e.g., Annexin V/PI staining)
- Investigate induction of programmed cell death

If cytotoxic

Cell Cycle Analysis (Flow Cytometry)
- Determine effects on cell cycle progression

If cytostatic

Western Blot Analysis
- Analyze expression of key signaling proteins

(e.g., caspases, cyclins)

Elucidation of Anticancer Mechanism

Click to download full resolution via product page

Caption: Workflow for investigating the anticancer activity of 1-Methyluracil.
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Signaling Pathways
While specific signaling pathways directly modulated by 1-Methyluracil are not extensively

documented in publicly available literature, its structural similarity to uracil suggests potential

interference with nucleic acid metabolism. Uracil derivatives are known to exert their biological

effects through various mechanisms, including the inhibition of enzymes crucial for DNA and

RNA synthesis, leading to the disruption of cellular proliferation. For instance, the well-known

anticancer drug 5-fluorouracil, a uracil analog, inhibits thymidylate synthase, thereby disrupting

DNA synthesis. Other uracil derivatives have been shown to act as non-nucleoside reverse

transcriptase inhibitors (NNRTIs) in the context of antiviral therapy.[3] Further research is

required to elucidate the precise signaling pathways affected by 1-Methyluracil. A plausible

starting point for investigation would be the pathways involved in pyrimidine metabolism and

their downstream effects on cell cycle regulation and apoptosis.

The diagram below illustrates a generalized representation of a cell signaling cascade that

could be investigated to understand the effects of a novel compound like 1-Methyluracil on

cancer cells.
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1-Methyluracil
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Kinase)
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Downstream Signaling Cascade
(e.g., MAPK, PI3K/Akt)
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(e.g., p53, NF-κB)

Apoptosis Cell Cycle Arrest
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Caption: Hypothetical signaling pathway for 1-Methyluracil's anticancer effects.

Conclusion
1-Methyluracil presents a valuable scaffold for chemical and biological investigations. This

guide has provided essential data on its physicochemical properties, a detailed synthetic
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protocol, and a strategic workflow for exploring its potential therapeutic applications, particularly

in oncology. The provided diagrams offer a visual representation of experimental logic and

potential mechanisms of action. It is anticipated that this technical resource will facilitate further

research into the biological roles and therapeutic potential of 1-Methyluracil and its

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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